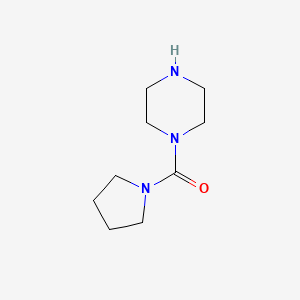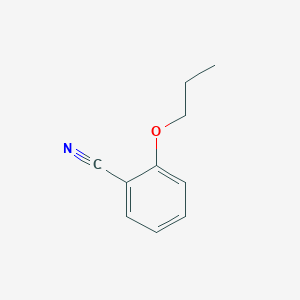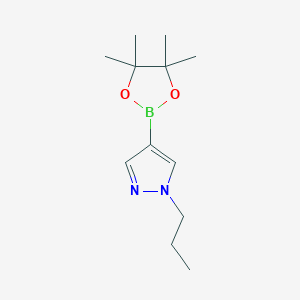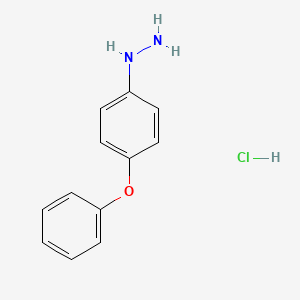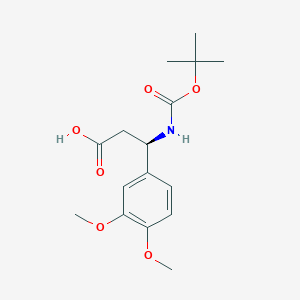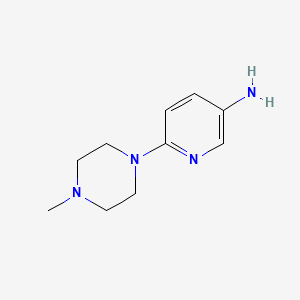![molecular formula C11H15N3O3 B1586655 [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol CAS No. 419542-61-3](/img/structure/B1586655.png)
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol
Descripción general
Descripción
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol, also known as NPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol exerts its pharmacological effects through the modulation of various neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. It has been shown to act as a potent inhibitor of monoamine oxidase, an enzyme that plays a key role in the metabolism of neurotransmitters. This compound has also been shown to enhance the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to reduce oxidative stress and protect against neurotoxicity induced by various agents, including methamphetamine and MPTP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol is its versatility in various research applications, including medicinal chemistry, drug discovery, and neuroscience. It has also been shown to exhibit potent activity against various diseases, making it a promising candidate for the development of new therapeutics. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol. One area of interest is the development of new this compound derivatives with improved solubility and pharmacological properties. Another area of interest is the study of this compound's potential use as a neuroprotective agent in the treatment of various neurological disorders. Additionally, the role of this compound in the regulation of neurotransmitter systems in the brain warrants further investigation. Overall, this compound represents a promising avenue for future research in the fields of medicinal chemistry, drug discovery, and neuroscience.
Aplicaciones Científicas De Investigación
[1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a neuroprotective agent and as a tool for studying the role of neurotransmitters in the brain.
Propiedades
IUPAC Name |
[1-(5-nitropyridin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-8-9-2-1-5-13(7-9)11-4-3-10(6-12-11)14(16)17/h3-4,6,9,15H,1-2,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHTWNDQTIGHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386336 | |
| Record name | [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
419542-61-3 | |
| Record name | [1-(5-Nitropyridin-2-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




